Sodium dithiocarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

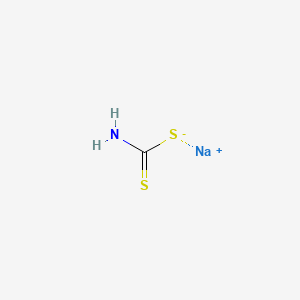

Sodium dithiocarbamate is a useful research compound. Its molecular formula is CH2NNaS2 and its molecular weight is 115.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Sodium dithiocarbamate is widely used in agriculture as a pesticide and fungicide. It acts by inhibiting the growth of pests and pathogens, making it an effective agent for crop protection. Its role as a heavy metal chelator also aids in soil remediation, helping to reduce the toxicity of heavy metals in contaminated soils.

Medical Applications

Research has identified this compound's potential as an antimicrobial agent . Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Additionally, its use in medical imaging as a contrast agent has been explored due to its ability to form stable complexes with imaging agents.

Industrial Applications

In industrial settings, this compound serves multiple roles:

- Vulcanization Accelerator : It is used in rubber manufacturing to enhance the vulcanization process.

- Froth Flotation Agent : In mining, it acts as a collector in the froth flotation process, aiding in the separation of minerals.

- Lubricant Additive : Its properties help improve lubrication performance in various mechanical applications.

Case Study: Agricultural Efficacy

A study conducted on the efficacy of this compound as a fungicide demonstrated significant reductions in fungal populations on treated crops compared to untreated controls. The results are summarized in Table 1.

| Treatment Type | Fungal Population (CFU/g) | Reduction (%) |

|---|---|---|

| Control | 1.5 x 10^6 | - |

| This compound | 3.0 x 10^5 | 80 |

Case Study: Antimicrobial Activity

In a laboratory setting, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 0.75 |

Analyse Chemischer Reaktionen

Oxidation Reactions

Sodium diethyldithiocarbamate undergoes oxidation to form thiuram disulfides, a class of compounds with applications in rubber vulcanization and radical trapping:

2NaS2CNEt2+I2→(S2CNEt2)2+2NaI

This reaction proceeds stoichiometrically with iodine in aqueous or alcoholic media, yielding the dimeric disulfide (Et = ethyl) . The disulfide product serves as a precursor for accelerators in rubber processing and spin-trapping agents for nitric oxide detection via EPR spectroscopy .

Alkylation Reactions

The dtc anion acts as a potent nucleophile in alkylation processes. Notable examples include:

Dichloromethane alkylation :

2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl

This reaction occurs under reflux conditions in anhydrous methylene chloride, producing bis(dithiocarbamate) derivatives .

Unexpected solvent participation : Reactions in chloroform yield C₄H₈N₂S₂ (via C-Cl bond activation), while acetonitrile forms complexes through N-coordination, demonstrating solvent-dependent reactivity .

Metal Coordination Chemistry

Dithiocarbamates form stable complexes with >60 metals, coordinating through sulfur atoms. Key applications include:

These complexes exhibit varied geometries (tetrahedral, square planar, octahedral) depending on metal oxidation state and reaction conditions .

Decomposition Pathways

Aqueous stability is pH-dependent:

NaS2CNEt2+H2OacidCS2+HN(C2H5)2+NaOH

Decomposition accelerates under acidic conditions, releasing toxic carbon disulfide and diethylamine . Thermal decomposition (>200°C) generates metal sulfides:

Example :

Mn(dtc)2290∘CMnS+volatile byproducts

Eigenschaften

CAS-Nummer |

4384-81-0 |

|---|---|

Molekularformel |

CH2NNaS2 |

Molekulargewicht |

115.16 g/mol |

IUPAC-Name |

sodium;carbamodithioate |

InChI |

InChI=1S/CH3NS2.Na/c2-1(3)4;/h(H3,2,3,4);/q;+1/p-1 |

InChI-Schlüssel |

GWQWBFBJCRDINE-UHFFFAOYSA-M |

SMILES |

C(=S)(N)[S-].[Na+] |

Kanonische SMILES |

C(=S)(N)[S-].[Na+] |

Key on ui other cas no. |

4384-81-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.